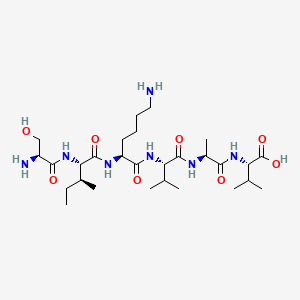

Hexapeptide-10

描述

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17-,18-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGVZFQUFJYSGS-CPDXTSBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146439-94-3 | |

| Record name | Hexapeptide-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146439943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXAPEPTIDE-10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9RS1K7T9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexapeptide-10: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexapeptide-10, commercially known as Serilesine, is a synthetic peptide that has garnered significant attention in the fields of dermatology and cosmetic science for its remarkable skin-restructuring and firming properties. This hexapeptide, with the amino acid sequence Ser-Ile-Lys-Val-Ala-Val (SIKVAV), is a biomimetic of a sequence derived from the alpha-chain of laminin, a key protein of the dermal-epidermal junction (DEJ).[1][2] The rationale behind its discovery lies in mimicking the biological activity of laminin to reinforce the skin's structural integrity, which naturally degrades with age. This guide provides an in-depth technical overview of the discovery, synthesis rationale, mechanism of action, and biological efficacy of this compound, supported by quantitative data and detailed experimental protocols.

Discovery and Synthesis Rationale

The discovery of this compound was driven by the understanding that the integrity of the dermal-epidermal junction (DEJ) is crucial for maintaining skin firmness and elasticity. The DEJ is a complex basement membrane zone that anchors the epidermis to the dermis, and its key structural components include laminin-5 and type IV and VII collagen.[3] Laminins are large glycoproteins that play a vital role in cell adhesion, migration, and differentiation.[4] Specifically, the alpha-chain of laminin contains adhesion-promoting sequences that interact with cellular receptors, primarily integrins.

The rationale was to identify a short, stable, and permeable peptide sequence from laminin that could mimic its cell-adhesive properties and stimulate the synthesis of key DEJ components. The sequence Ser-Ile-Lys-Val-Ala-Val was identified as a potent fragment of the laminin alpha-chain responsible for promoting cell adhesion.[1]

The synthesis of this compound is achieved through Solid-Phase Peptide Synthesis (SPPS), a well-established and efficient method for producing peptides of defined sequence. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is typically employed, which allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. This method ensures high purity and yield of the final peptide product.

Mechanism of Action

This compound exerts its biological effects by targeting the cellular and molecular components of the dermal-epidermal junction. Its primary mechanism of action involves:

-

Stimulation of Laminin-5 and α6-Integrin Synthesis: this compound has been shown to significantly increase the synthesis of laminin-5 and its cellular receptor, α6-integrin, by both keratinocytes and fibroblasts. Laminin-5 is a crucial component of the anchoring filaments that connect hemidesmosomes in keratinocytes to the underlying basement membrane. α6-integrin is a key component of hemidesmosomes that binds directly to laminin-5.

-

Strengthening the Dermal-Epidermal Junction: By promoting the synthesis of these key proteins, this compound reinforces the structure and integrity of the DEJ. This leads to improved adhesion between the epidermis and the dermis, resulting in firmer and more compact skin.

-

Promotion of Cell Proliferation and Adhesion: this compound stimulates the proliferation of both keratinocytes and fibroblasts. It also enhances cell adhesion, which is essential for tissue regeneration and repair.

Signaling Pathway

The binding of this compound, mimicking laminin-5, to α6β4 integrin on the surface of keratinocytes initiates a downstream signaling cascade. While the complete pathway is still under investigation, evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway. Activation of the MAPK pathway is known to regulate cell proliferation, differentiation, and survival. The activation of this pathway by this compound likely contributes to the observed increase in keratinocyte proliferation and the synthesis of DEJ components.

Quantitative Data

The efficacy of this compound has been demonstrated in both in vitro and in vivo studies. The following tables summarize the key quantitative findings.

| In Vitro Study Parameter | Cell Type | Result | Reference |

| Keratinocyte Proliferation | Human Keratinocytes | +38% | |

| Fibroblast Proliferation | Human Fibroblasts | +75% |

| In Vivo Clinical Study Parameter | Method | Duration | Result | Reference |

| Skin Compactness | Ultrasound Ecography | 54 days | +25% | |

| Skin Smoothness | Ultrasound Ecography | 54 days | +25% |

Experimental Protocols

Solid-Phase Synthesis of this compound (Ser-Ile-Lys-Val-Ala-Val)

This protocol describes the manual Fmoc-based solid-phase synthesis of this compound.

Materials:

-

Fmoc-Val-Wang resin

-

Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the next Fmoc-protected amino acid (Fmoc-Ala-OH), DIC, and HOBt in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF and DCM.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Val, Lys, Ile, Ser).

-

Cleavage and Deprotection: After the final coupling and deprotection, wash the resin and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.

In Vitro Cell Proliferation Assay

Materials:

-

Human keratinocytes and fibroblasts

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

This compound solution

-

MTT or WST-1 proliferation assay kit

-

96-well plates

Procedure:

-

Cell Seeding: Seed human keratinocytes or fibroblasts in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with a fresh medium containing various concentrations of this compound (e.g., 0.001% to 0.1%). Include a vehicle control (medium without peptide).

-

Incubation: Incubate the cells for 48-72 hours.

-

Proliferation Assay: Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

Quantification of Laminin-5 and α6-Integrin Expression (Immunofluorescence)

Materials:

-

Human keratinocytes

-

Chamber slides

-

This compound solution

-

Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (anti-laminin-5, anti-α6-integrin)

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture human keratinocytes on chamber slides and treat with this compound as described in the proliferation assay.

-

Fixation and Permeabilization: Fix the cells with 4% PFA and permeabilize with the permeabilization buffer.

-

Blocking: Block non-specific antibody binding with the blocking buffer.

-

Antibody Incubation: Incubate the cells with primary antibodies against laminin-5 and α6-integrin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Staining and Mounting: Stain the nuclei with DAPI and mount the slides with an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the fluorescence intensity to determine the expression levels of laminin-5 and α6-integrin.

Visualizations

Caption: Signaling pathway of this compound in skin cells.

Caption: Experimental workflow for Solid-Phase Peptide Synthesis of this compound.

References

Hexapeptide-10 as a Laminin-5 Mimetic Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexapeptide-10, commercially known as Serilesine®, is a synthetic peptide that mimics a specific adhesion sequence of the α3 chain of laminin-5 (also known as laminin-332). By functioning as a laminin-5 mimetic, this compound has been shown to enhance the structural integrity of the dermal-epidermal junction (DEJ). This guide provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of its quantitatively demonstrated effects on skin cells, detailed hypothetical experimental protocols for evaluating its efficacy, and a visualization of its associated signaling pathway. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development and cosmetic science who are interested in the application of biomimetic peptides for skin repair and anti-aging.

Introduction

The dermal-epidermal junction (DEJ) is a specialized basement membrane zone that provides structural support and communication between the epidermis and the dermis. A critical component of the DEJ is laminin-5, a large glycoprotein that plays a pivotal role in cell adhesion, migration, and tissue organization.[1][2] Laminin-5 anchors keratinocytes to the basement membrane through interactions with integrins, particularly α6β4 integrin, forming stable hemidesmosomes.[1][3] With age, the synthesis of laminin-5 and the expression of integrins can decline, leading to a weakened DEJ, reduced skin elasticity, and the formation of wrinkles.[3]

This compound is a synthetic peptide designed to counteract these age-related changes. By mimicking a functional sequence of laminin-5, it stimulates key cellular processes that reinforce the DEJ, thereby improving skin firmness and elasticity.

Mechanism of Action

This compound functions as a competitive ligand, mimicking the binding site of the α3 chain of laminin-5. This interaction primarily targets integrin receptors on the surface of keratinocytes and fibroblasts. The proposed mechanism of action unfolds as follows:

-

Integrin Binding: this compound binds to integrin receptors, primarily α6β4 integrin on keratinocytes, initiating downstream signaling cascades.

-

Stimulation of Protein Synthesis: This binding stimulates the synthesis of key proteins essential for the integrity of the DEJ, most notably laminin-5 and α6-integrin.

-

Enhanced Cell Adhesion and Proliferation: The increased presence of these structural proteins promotes stronger adhesion of keratinocytes to the basement membrane and enhances the formation of hemidesmosomes. Furthermore, this compound has been reported to stimulate the proliferation of both keratinocytes and fibroblasts.

-

Strengthening the Dermal-Epidermal Junction: The cumulative effect of these actions is a fortified and more cohesive DEJ, leading to improved skin structure, firmness, and elasticity.

Signaling Pathway

The binding of this compound to α6β4 integrin, mimicking the action of laminin-5, is believed to activate intracellular signaling pathways that regulate cell adhesion, proliferation, and survival. Ligation of α6β4 integrin by laminin-332 can lead to the activation of several downstream pathways, including the phosphatidylinositol-3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation and survival. Additionally, the interaction can stimulate Rac1, a small GTPase that plays a role in cell migration and cytoskeletal organization.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound from in-vitro and clinical studies.

Table 1: In-Vitro Efficacy of this compound

| Parameter | Cell Type | Result | Source |

| Laminin-5 Synthesis | Not Specified | +305% | |

| α6-Integrin Expression | Not Specified | +405% | |

| Keratinocyte Proliferation | Keratinocytes | +38% | |

| Fibroblast Proliferation | Fibroblasts | +75% |

Table 2: Clinical Efficacy of this compound

| Parameter | Study Design | Result | Source |

| Cutaneous Density | Not Specified | +19% |

Experimental Protocols

The following are detailed, representative protocols for the key experiments cited to evaluate the efficacy of this compound.

In-Vitro Quantification of Laminin-5 and α6-Integrin Synthesis

Objective: To quantify the effect of this compound on the synthesis of laminin-5 and α6-integrin in human keratinocytes.

Methodology:

-

Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured in keratinocyte growth medium.

-

Treatment: Cells are seeded in 6-well plates and, upon reaching 70-80% confluency, are treated with varying concentrations of this compound (e.g., 0.001%, 0.005%, 0.01%) or a vehicle control for 48-72 hours.

-

Protein Extraction: After treatment, total protein is extracted from the cells using a suitable lysis buffer.

-

Quantification by ELISA:

-

A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is performed to quantify the concentration of laminin-5 and α6-integrin in the cell lysates.

-

Wells of a 96-well plate are coated with a capture antibody specific for laminin-5 or α6-integrin.

-

Cell lysates and a series of protein standards are added to the wells.

-

A detection antibody conjugated to an enzyme (e.g., HRP) is then added.

-

A substrate is added, and the resulting colorimetric change is measured using a microplate reader.

-

The concentration of the target protein in the samples is determined by comparison to the standard curve.

-

-

Data Analysis: Results are expressed as the percentage increase in protein synthesis compared to the vehicle control.

References

An In-depth Technical Guide to the Mechanism of Action of Hexapeptide-10 at the Dermal-Epidermal Junction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dermal-epidermal junction (DEJ) is a specialized basement membrane zone that provides structural integrity to the skin by connecting the epidermis to the dermis. The age-related decline in the structural and functional components of the DEJ leads to a loss of skin firmness, elasticity, and the formation of wrinkles. Hexapeptide-10, a synthetic peptide also known by the trade name Serilesine®, has emerged as a promising bioactive ingredient that targets the DEJ to counteract these signs of aging. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on key cellular and extracellular matrix components of the DEJ. This document summarizes the available quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to the Dermal-Epidermal Junction and the Role of this compound

The DEJ is a complex network of proteins, primarily composed of laminins, collagens, and integrins, that form a continuous basement membrane. A key structural element of the DEJ is the hemidesmosome, a specialized cell junction that anchors basal keratinocytes of the epidermis to the underlying basement membrane. Laminin-5 and α6β4 integrin are critical components of the hemidesmosome. With advancing age, the synthesis of these essential proteins diminishes, weakening the DEJ and leading to a loss of adhesion between the epidermis and dermis.[1][2]

This compound is a synthetic peptide with the amino acid sequence Ser-Ile-Lys-Val-Ala-Val, derived from an adhesion sequence of the laminin α chain.[3][4] Its primary mechanism of action is to mimic this natural adhesion sequence, thereby reinforcing the structure and function of the DEJ.[1] Marketed as Serilesine®, this peptide has been shown to have a redensifying and restructuring effect on the skin.

Core Mechanism of Action of this compound

This compound exerts its effects on the DEJ through a multi-faceted approach that involves stimulating the synthesis of key structural proteins and promoting cellular activity.

Stimulation of Laminin-5 and α6-Integrin Synthesis

In vitro studies have demonstrated that this compound significantly increases the synthesis of laminin-5 and the expression of α6-integrin. These two proteins are fundamental to the formation and stability of hemidesmosomes, the anchoring complexes that secure keratinocytes to the basement membrane. By boosting their production, this compound strengthens the cohesion between the epidermis and the dermis.

Promotion of Hemidesmosome Formation

The increased availability of laminin-5 and α6-integrin directly contributes to the formation of new hemidesmosomes. This enhanced anchoring of keratinocytes to the basement membrane improves the structural integrity of the DEJ, leading to firmer and more resilient skin.

Stimulation of Keratinocyte and Fibroblast Proliferation

This compound has been shown to promote the proliferation of both keratinocytes and fibroblasts. This dual-cellular activity contributes to the overall regeneration and redensification of the skin. Increased fibroblast activity can also lead to the synthesis of other essential extracellular matrix proteins, such as collagen.

Quantitative Data on the Efficacy of this compound

The following table summarizes the key quantitative findings from in vitro and clinical studies on this compound.

| Parameter Measured | Effect of this compound | Source |

| Keratinocyte Proliferation | +38% | |

| Fibroblast Proliferation | +75% | |

| Laminin-5 Synthesis | +305% | |

| α6-Integrin Expression | +405% | |

| Cutaneous Density | +19% |

Experimental Protocols

This section outlines the detailed methodologies for key experiments that can be employed to evaluate the efficacy of this compound.

Cell Culture

-

Human Dermal Fibroblasts (HDFs) and Human Epidermal Keratinocytes (HEKs): Primary cells are isolated from neonatal foreskin or adult skin biopsies and cultured in appropriate media (e.g., DMEM for fibroblasts, KGM for keratinocytes) supplemented with fetal bovine serum and growth factors. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed HDFs or HEKs in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.001%, 0.005%, 0.01%) and a vehicle control.

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Laminin-5 and α6-Integrin Expression (Immunofluorescence)

-

Cell Culture on Coverslips: Culture HDFs and HEKs on sterile glass coverslips in 24-well plates until they reach 70-80% confluency.

-

Treatment: Treat the cells with this compound at the desired concentration for 48 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Block non-specific binding sites with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against laminin-5 and α6-integrin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the fluorescence using a confocal microscope and quantify the fluorescence intensity to determine the relative protein expression levels.

Gene Expression Analysis (Quantitative Real-Time PCR)

-

Cell Treatment and RNA Extraction: Treat HDFs and HEKs with this compound for 24 hours. Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with specific primers for the genes encoding laminin-5 subunits (LAMA5, LAMB3, LAMC2) and α6-integrin (ITGA6). Use a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Analyze the results using the ΔΔCt method to determine the fold change in gene expression in treated cells compared to control cells.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway of this compound at the DEJ

Caption: Signaling pathway of this compound at the dermal-epidermal junction.

Experimental Workflow for Evaluating this compound

Caption: Experimental workflow for in vitro evaluation of this compound.

Logical Relationship of this compound's Action

References

Hexapeptide-10 (CAS: 146439-94-3): A Technical Guide to its Role in Dermo-Epidermal Junction Integrity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexapeptide-10, also known by the trade name Serilesine®, is a synthetic peptide with the amino acid sequence Ser-Ile-Lys-Val-Ala-Val. This technical guide provides an in-depth overview of the scientific literature pertaining to this compound (CAS No. 146439-94-3). It focuses on its mechanism of action, particularly its role in strengthening the dermo-epidermal junction (DEJ), and presents available quantitative data, experimental methodologies, and relevant signaling pathways. The primary application of this compound is in the cosmetic and dermatological fields for its anti-aging and skin-firming properties.

Core Concepts and Mechanism of Action

This compound is a biomimetic peptide derived from an adhesion sequence of the alpha-chain of laminin, a key protein in the basement membrane.[1][2][3] Its primary function is to enhance the structural integrity of the dermo-epidermal junction, the crucial interface between the epidermis and the dermis that provides mechanical support to the skin and regulates cellular communication.[4] With age, the cohesion of the DEJ weakens, leading to a loss of skin firmness and the formation of wrinkles.[4]

The mechanism of action of this compound centers on its ability to stimulate the synthesis of key proteins that form and stabilize the DEJ:

-

Laminin-5: This heterotrimeric protein is a major component of the basement membrane and is essential for the adhesion of keratinocytes to the dermis. This compound has been shown to significantly increase the production of laminin-5 by fibroblasts.

-

α6-Integrin: Integrins are transmembrane receptors that mediate cell-matrix adhesion. The α6β4 integrin is a key component of hemidesmosomes, which are specialized cell junctions that anchor keratinocytes to the underlying basement membrane, specifically to laminin-5. This compound boosts the expression of α6-integrin.

By increasing the synthesis of both laminin-5 and α6-integrin, this compound promotes the formation of hemidesmosomes and strengthens the adhesion between the epidermis and the dermis. This enhanced cohesion leads to improved skin firmness, elasticity, and a reduction in the appearance of fine lines and wrinkles. The peptide also promotes the proliferation of keratinocytes and fibroblasts, further contributing to skin regeneration and repair.

Quantitative Data

| Parameter | Result | Reference |

| In Vitro Efficacy | ||

| Keratinocyte Proliferation | +38% | Cosmetic Ingredients Guide |

| Fibroblast Proliferation | +75% | Cosmetic Ingredients Guide |

| Cosmetic Formulation | ||

| Recommended Concentration | 1-10% (of a solution containing the peptide) | Serilesine® Technical Information |

| Maximum Concentration | 0.005% (of the final product) | Cosmetic Ingredients Guide |

Experimental Protocols

Detailed experimental protocols from primary peer-reviewed literature specifically on this compound are not widely published. However, based on the claimed activities, the following are representative methodologies that would be employed to assess its efficacy.

Cell Culture

-

Cell Lines: Human epidermal keratinocytes (HEK) and human dermal fibroblasts (HDF) would be used.

-

Culture Medium: For HEKs, a keratinocyte growth medium (e.g., KGM-Gold™) would be used. For HDFs, Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics is standard.

-

Culture Conditions: Cells would be maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Proliferation Assay (MTT Assay)

-

Seeding: Plate cells (HEKs or HDFs) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Starvation: Replace the medium with a serum-free medium for 24 hours to synchronize the cell cycle.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.001%, 0.005%, 0.01%) in a low-serum medium. Include a positive control (e.g., growth factors) and a negative control (vehicle).

-

Incubation: Incubate for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.

Laminin-5 and α6-Integrin Expression (Western Blot)

-

Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against laminin-5 and α6-integrin overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Quantify the band intensities using densitometry software.

In Vitro Skin Equivalent Model

To assess the effect of this compound on the dermo-epidermal junction in a more physiologically relevant system, a 3D human skin equivalent model would be utilized.

-

Dermal Equivalent Preparation: Embed HDFs in a collagen matrix and allow it to contract for several days.

-

Epidermal Seeding: Seed HEKs on top of the dermal equivalent.

-

Air-Liquid Interface Culture: Raise the culture to an air-liquid interface to promote epidermal differentiation and stratification.

-

Treatment: Apply this compound topically to the skin equivalent.

-

Analysis: After a defined treatment period, harvest the skin equivalents, fix them in formalin, and embed them in paraffin.

-

Immunohistochemistry: Section the tissue and perform immunohistochemical staining for laminin-5, α6-integrin, and other basement membrane components to visualize the structure and integrity of the DEJ.

Signaling Pathways and Logical Relationships

The primary signaling pathway influenced by this compound is the cell-matrix adhesion pathway at the dermo-epidermal junction. The peptide acts as an external signal that stimulates cellular machinery to produce key structural proteins.

Caption: Signaling pathway of this compound in the dermo-epidermal junction.

The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of this compound.

Caption: Experimental workflow for in vitro evaluation of this compound.

Conclusion

This compound (Serilesine®) is a well-characterized synthetic peptide that targets a fundamental aspect of skin aging: the integrity of the dermo-epidermal junction. By stimulating the production of laminin-5 and α6-integrin, it enhances the adhesion between the epidermis and dermis, leading to measurable improvements in skin firmness and elasticity. The available data, primarily from manufacturer studies, supports its efficacy in cosmetic applications. While there is a need for more extensive, peer-reviewed clinical studies to fully elucidate its in vivo effects and optimal formulation parameters, the existing scientific rationale and in vitro data provide a strong foundation for its use in anti-aging and skin-firming products. This technical guide serves as a comprehensive resource for researchers and professionals in the field, summarizing the current state of knowledge on this compound and providing a framework for future research and development.

References

Hexapeptide-10: A Technical Guide to its Molecular Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexapeptide-10, also known by its trade name Serilesine, is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetic science for its role in promoting skin firmness and elasticity. This technical guide provides a comprehensive overview of the molecular and structural properties of this compound. It details plausible experimental protocols for its synthesis via Solid-Phase Peptide Synthesis (SPPS) and its characterization using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Furthermore, this guide elucidates the signaling pathway through which this compound is understood to exert its biological effects.

Molecular and Structural Characteristics

This compound is a synthetic peptide composed of a sequence of six amino acids. Its primary structure and key molecular properties are summarized in the table below.

| Property | Value | Source(s) |

| INCI Name | This compound | [1] |

| Synonym | Serilesine | [1][2][3] |

| Amino Acid Sequence | H-Ser-Ile-Lys-Val-Ala-Val-OH | [3] |

| One-Letter Code | SIKVAV | |

| Molecular Formula | C28H53N7O8 | |

| Molecular Weight | 615.76 g/mol | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water (> 1 mg/mL) | |

| Purity (typical) | ≥95% (by HPLC) | |

| CAS Number | 146439-94-3 |

Synthesis and Purification

This compound is typically synthesized using Solid-Phase Peptide Synthesis (SPPS), a well-established method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. This method ensures high purity and yield of the final product.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a representative method for the synthesis of this compound based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

Materials:

-

Fmoc-Val-Wang resin

-

Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation reagent: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

-

Solvents: DMF, Dichloromethane (DCM), Diethyl ether

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound Valine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Cycle 1: Alanine):

-

Pre-activate Fmoc-Ala-OH (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Repeat Synthesis Cycle: Repeat the Fmoc deprotection and amino acid coupling steps for the remaining amino acids in the sequence: Valine, Lysine (with Boc side-chain protection), Isoleucine, and Serine (with tBu side-chain protection).

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (Boc and tBu).

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purify the crude peptide using preparative reverse-phase HPLC.

-

-

Lyophilization: Lyophilize the pure HPLC fractions to obtain the final this compound as a white powder.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential analytical techniques.

Experimental Protocol: HPLC Analysis

This protocol outlines a standard reverse-phase HPLC method for assessing the purity of this compound.

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 or equivalent with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.

Procedure:

-

Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.

-

Inject the sample onto the column.

-

Run the gradient elution as specified.

-

Monitor the absorbance at 214 nm.

-

The purity of this compound is determined by the area percentage of the main peak in the chromatogram.

Experimental Protocol: Mass Spectrometry

This protocol describes a typical method for confirming the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Instrumentation and Conditions:

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode.

-

Sample Infusion: The sample can be introduced via direct infusion or coupled with an HPLC system (LC-MS).

-

Sample Preparation: Dissolve the peptide in a suitable solvent for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid, to a concentration of approximately 10 µM.

-

Scan Range: m/z 100-1000.

Procedure:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Introduce the sample into the ESI source.

-

Acquire the mass spectrum in the positive ion mode.

-

Analyze the spectrum for the presence of the protonated molecular ion [M+H]+. For this compound (MW = 615.76), the expected [M+H]+ ion will be at m/z 616.77. Doubly charged ions [M+2H]2+ at m/z 308.89 may also be observed.

-

The observed mass should be within the expected mass tolerance of the instrument (typically < 5 ppm for high-resolution instruments).

Biological Activity and Signaling Pathway

This compound is a synthetic peptide derived from an adhesion sequence of laminin, a key protein in the dermo-epidermal junction (DEJ). Its primary biological function is to enhance cell adhesion and proliferation, thereby strengthening the integrity of the skin.

The mechanism of action of this compound involves the stimulation of key cellular components within the DEJ. It has been shown to increase the synthesis of laminin-5 and α6-integrin. Laminin-5 is a crucial protein of the basement membrane, and α6-integrin is a transmembrane receptor on keratinocytes that binds to laminin-5. This interaction is fundamental for the formation of hemidesmosomes, which are anchoring complexes that connect the epidermis to the dermis.

By promoting the synthesis of these molecules, this compound strengthens the dermo-epidermal junction, leading to improved skin firmness, elasticity, and a reduction in the appearance of sagging skin. It also stimulates the proliferation of both keratinocytes and fibroblasts.

Caption: Signaling pathway of this compound in the skin.

Conclusion

This compound is a well-characterized synthetic peptide with significant potential in skin care applications. Its synthesis via SPPS and subsequent purification can yield a high-purity product, the identity of which can be confirmed by HPLC and mass spectrometry. The biological activity of this compound is attributed to its ability to enhance the synthesis of crucial proteins in the dermo-epidermal junction, leading to improved skin structure and firmness. This technical guide provides a foundational understanding for researchers and professionals working with or developing products containing this compound.

References

Hexapeptide-10: A Technical Guide to its Role in Promoting Cell Adhesion and Migration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexapeptide-10, a synthetic peptide also known by its trade name Serilesine®, is a biomimetic of a laminin adhesion sequence. This technical guide provides an in-depth analysis of its core function in promoting cell adhesion and migration, crucial processes in skin regeneration and repair. This document details the underlying molecular mechanisms, presents quantitative data from in vitro studies, and provides comprehensive experimental protocols for researchers to evaluate its efficacy. The information is intended to support further research and development of therapeutic and cosmetic applications for this potent peptide.

Introduction

The integrity of the dermal-epidermal junction (DEJ) is paramount for maintaining skin structure and function. With aging, the adhesion between epidermal and dermal cells diminishes, leading to a loss of skin elasticity and the formation of wrinkles. This compound is a firming active that promotes dual-cellular activity on both keratinocytes and fibroblasts.[1] It has emerged as a significant bioactive peptide that addresses this decline by reinforcing the DEJ. By mimicking a specific sequence of laminin, this compound stimulates the synthesis of key extracellular matrix proteins, thereby enhancing cell-matrix and cell-cell adhesion, and promoting cell proliferation and migration. This guide will explore the scientific basis for these effects.

Molecular Mechanism of Action

This compound's primary mechanism of action is centered on its ability to upregulate the synthesis of laminin-5 and α6-integrin , two critical components of the DEJ.[1][2]

-

Laminin-5: A key protein in the basement membrane that provides structural support and mediates cell adhesion.

-

α6-integrin: A transmembrane receptor, which, along with β4-integrin, forms the α6β4 integrin complex, a primary receptor for laminin-5. This interaction is crucial for the formation of hemidesmosomes, the anchoring complexes that connect keratinocytes to the underlying basement membrane.[3]

By increasing the expression of both the ligand (laminin-5) and its receptor (α6-integrin), this compound strengthens the adhesion of keratinocytes to the basement membrane, thereby improving the structural integrity of the DEJ.[3]

Signaling Pathway

The interaction between laminin-5 and α6β4 integrin initiates a cascade of intracellular signaling events that ultimately influence cell adhesion, migration, and proliferation. Ligation of α6β4 integrin can activate several downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway (specifically ERK and JNK). These pathways are known to regulate cytoskeletal dynamics, gene expression related to cell adhesion molecules, and cell cycle progression. The small GTPase Rac1 is also implicated downstream of PI3K, playing a role in actin polymerization and cell migration.

Quantitative Data

In vitro studies have demonstrated the significant impact of this compound on key cellular and protein expression parameters. The following tables summarize the reported quantitative data.

| Parameter | Cell Type | Result | Reference |

| Keratinocyte Proliferation | Human Keratinocytes | 38% increase | |

| Fibroblast Proliferation | Human Fibroblasts | 75% increase |

| Protein | Method | Result | Reference |

| Laminin-5 Synthesis | In vitro cell culture | 305% increase | |

| α6-Integrin Expression | In vitro cell culture | 405% increase |

Experimental Protocols

The following section provides detailed protocols for key in vitro experiments to assess the efficacy of this compound.

Experimental Workflow

The overall workflow for evaluating this compound involves a series of interconnected assays to measure its effects on cell behavior and protein expression.

Cell Culture

Objective: To culture primary human keratinocytes and fibroblasts for subsequent in vitro assays.

Materials:

-

Keratinocyte growth medium (e.g., EpiLife™ with EDGS)

-

Fibroblast growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks and plates

Protocol:

-

Keratinocyte Culture:

-

Thaw cryopreserved primary human keratinocytes and seed them in T-75 flasks coated with a suitable matrix.

-

Culture the cells in keratinocyte growth medium at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

When cells reach 70-80% confluency, passage them using Trypsin-EDTA.

-

-

Fibroblast Culture:

-

Thaw cryopreserved primary human fibroblasts and seed them in T-75 flasks.

-

Culture the cells in fibroblast growth medium at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

When cells reach 80-90% confluency, passage them using Trypsin-EDTA.

-

Cell Adhesion Assay (Crystal Violet)

Objective: To quantify the effect of this compound on the adhesion of keratinocytes.

Materials:

-

96-well tissue culture plates

-

This compound solution

-

Crystal Violet solution (0.5% in 20% methanol)

-

Methanol (100%)

-

PBS

-

Plate reader

Protocol:

-

Seed keratinocytes in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Gently wash the cells with PBS.

-

Add fresh culture medium containing various concentrations of this compound (and a vehicle control) to the wells.

-

Incubate for a predetermined time (e.g., 1-4 hours) to allow for adhesion.

-

Carefully wash the wells with PBS to remove non-adherent cells.

-

Fix the adherent cells with 100% methanol for 10 minutes.

-

Remove the methanol and add 100 µL of Crystal Violet solution to each well. Incubate for 10 minutes at room temperature.

-

Wash the wells thoroughly with water to remove excess stain.

-

Air dry the plate completely.

-

Solubilize the bound dye by adding 100 µL of a suitable solvent (e.g., 10% acetic acid or methanol) to each well.

-

Measure the absorbance at 570-590 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.

Cell Migration Assay (Scratch Wound)

Objective: To assess the effect of this compound on the migratory capacity of keratinocytes or fibroblasts.

Materials:

-

6-well or 12-well plates

-

200 µL pipette tips

-

Microscope with a camera

Protocol:

-

Seed cells in 6-well plates and grow them to form a confluent monolayer.

-

Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Add fresh culture medium containing various concentrations of this compound (and a vehicle control).

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours).

-

Measure the width of the scratch at multiple points for each image.

-

Calculate the percentage of wound closure over time to quantify cell migration.

Cell Proliferation Assay (MTT)

Objective: To determine the effect of this compound on the proliferation of fibroblasts or keratinocytes.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or other suitable solubilizing agent

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to attach overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control).

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable, proliferating cells.

Protein Expression Analysis

Objective: To visualize and quantify the expression of laminin-5 and α6-integrin in response to this compound treatment.

A. Immunofluorescence Staining:

-

Grow cells on glass coverslips and treat with this compound.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

Incubate with primary antibodies against laminin-5 and α6-integrin.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Mount the coverslips and visualize using a fluorescence microscope.

B. Western Blotting:

-

Lyse this compound-treated and control cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate with primary antibodies against laminin-5 and α6-integrin.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

-

Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound demonstrates a clear and potent ability to enhance cell adhesion and migration in vitro. By stimulating the synthesis of crucial DEJ components, laminin-5 and α6-integrin, it strengthens the structural foundation of the skin. The provided experimental protocols offer a robust framework for researchers to further investigate and quantify the efficacy of this compound. This peptide holds significant promise for applications in dermatology and cosmetology, particularly in the development of advanced anti-aging and skin repair formulations. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

Early Research on the Biological Activity of Hexapeptide-10: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexapeptide-10, commercially known as Serilesine®, is a synthetic peptide that has garnered significant interest in the field of dermatology and cosmetic science for its purported anti-aging and skin-firming properties. This hexapeptide, with the amino acid sequence Ser-Ile-Gly-Ser-Arg-Pro, is a biomimetic of an adhesion sequence of laminin, a key protein of the dermo-epidermal junction (DEJ). Early research has focused on its ability to restore the structural integrity of the skin by modulating cellular activities at the DEJ, which is crucial for maintaining skin elasticity and firmness. This technical guide provides an in-depth overview of the early research into the biological activity of this compound, detailing its mechanism of action, summarizing key quantitative data from foundational studies, and outlining the experimental protocols used to assess its efficacy.

Mechanism of Action

The primary mechanism of action attributed to this compound is the strengthening of the dermal-epidermal junction. The DEJ is a complex basement membrane zone that anchors the epidermis to the dermis, and its integrity is vital for skin health and a youthful appearance. With age, the cohesion between these two layers weakens, leading to loss of elasticity and the formation of wrinkles.

This compound is reported to counteract this process by stimulating the synthesis of key proteins that are essential for the structure and function of the DEJ:

-

Laminin-5: A major component of the anchoring filaments in the basement membrane, laminin-5 is crucial for the adhesion of epidermal keratinocytes to the dermis.[1][2][3]

-

α6-Integrin: This is a transmembrane receptor found on keratinocytes that binds to laminin-5, forming a critical link between the cell's internal cytoskeleton and the extracellular matrix of the DEJ.[1][2]

-

Hemidesmosomes: These are specialized cell junctions that anchor the keratinocytes to the underlying basement membrane. The formation and stability of hemidesmosomes are dependent on the interaction between α6β4 integrin and laminin-5.

By increasing the synthesis of laminin-5 and α6-integrin, this compound is believed to enhance the formation of hemidesmosomes, thereby reinforcing the connection between the epidermis and the dermis. This leads to improved skin compactness, firmness, and a reduction in the appearance of fine lines and wrinkles. Furthermore, some early data suggests that this compound can also stimulate the proliferation of both keratinocytes and fibroblasts, the primary cell types in the epidermis and dermis, respectively.

Quantitative Data from Early Studies

The following tables summarize the key quantitative findings from early in-vitro studies on this compound. It is important to note that much of the initial data comes from studies conducted by the manufacturer of the commercial ingredient Serilesine®.

| Biological Endpoint | Cell Type | Treatment Concentration | Result | Reference |

| Cell Proliferation | Human Keratinocytes | Not Specified | 38% increase | |

| Cell Proliferation | Human Fibroblasts | Not Specified | 75% increase | |

| Laminin-5 Synthesis | Not Specified | Not Specified | Significant increase | |

| α6-Integrin Synthesis | Not Specified | Not Specified | Significant increase |

| Formulation Data | Parameter | Value | Reference |

| Recommended Use Level (Serilesine®) | Concentration in cosmetic formulations | 1 - 10% | |

| Recommended Use Level (this compound) | Concentration in cosmetic formulations | up to 0.005% |

Key Experimental Protocols

Fibroblast and Keratinocyte Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to measure cellular metabolic activity, which is an indicator of cell viability and proliferation.

1. Cell Culture:

- Human dermal fibroblasts or human epidermal keratinocytes are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

- Cells are cultured in their respective growth media (e.g., DMEM for fibroblasts, KGM for keratinocytes) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified 5% CO2 atmosphere.

2. Treatment:

- After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.001%, 0.01%, 0.1%). A vehicle control (the solvent used to dissolve the peptide) and a negative control (medium only) are also included.

- The cells are incubated with the peptide for a specified period, typically 24 to 72 hours.

3. MTT Assay:

- At the end of the treatment period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

- The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

- The medium is then carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

- The absorbance is measured at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

- The percentage of cell proliferation is calculated relative to the control group.

Laminin-5 and α6-Integrin Synthesis Assay (Immunofluorescence)

This method allows for the visualization and semi-quantification of specific protein expression within cells.

1. Cell Culture and Treatment:

- Fibroblasts or keratinocytes are cultured on glass coverslips in 24-well plates.

- Cells are treated with this compound as described in the proliferation assay.

2. Immunostaining:

- After the treatment period, the cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 15 minutes.

- The cells are then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular proteins.

- Non-specific binding sites are blocked by incubating with a blocking solution (e.g., 1% bovine serum albumin in PBS) for 1 hour.

- The cells are incubated with primary antibodies specific for laminin-5 or α6-integrin overnight at 4°C.

- After washing with PBS, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour in the dark.

- The cell nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).

3. Visualization and Analysis:

- The coverslips are mounted on glass slides, and the cells are visualized using a fluorescence microscope.

- The intensity of the fluorescence signal, which corresponds to the level of protein expression, can be quantified using image analysis software.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathway of this compound and the workflow for its in-vitro evaluation.

Caption: Proposed mechanism of this compound action.

Caption: General workflow for in-vitro evaluation.

Conclusion

Early research on this compound, primarily driven by commercial development, has established a plausible mechanism of action for its skin-firming and anti-aging effects. The peptide is proposed to act as a biomimetic of a laminin adhesion sequence, stimulating the production of key structural proteins at the dermal-epidermal junction, namely laminin-5 and α6-integrin. This, in turn, is believed to enhance the formation of hemidesmosomes, leading to a stronger cohesion between the epidermis and dermis. While quantitative data from these initial studies suggest a positive effect on cell proliferation and protein synthesis, there is a need for more comprehensive, publicly available, and peer-reviewed research to fully elucidate the molecular pathways involved and to independently verify these early findings. The experimental protocols outlined in this guide provide a framework for such future investigations, which will be crucial for the continued development and validation of this compound as a bioactive ingredient in dermatological and cosmetic applications.

References

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis Protocol for Hexapeptide-10 (Serilesine)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of Hexapeptide-10, also known as Serilesine, with the amino acid sequence Ser-Ile-Lys-Val-Ala-Val. The methodology is based on the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. Detailed procedures for resin preparation, iterative amino acid coupling, peptide cleavage from the solid support, and subsequent purification and analysis are described. This guide is intended for researchers in biochemistry, drug development, and cosmetic science.

Introduction

This compound (Sequence: Ser-Ile-Lys-Val-Ala-Val) is a synthetic peptide used as an active ingredient in cosmetic formulations.[1][2][3] It is known for its ability to improve skin firmness and elasticity by promoting the synthesis of laminin-5 and α6-integrin, key proteins for strengthening the dermo-epidermal junction.[1][2]

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for producing synthetic peptides like this compound. This technique involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support. The Fmoc/tBu strategy, which utilizes the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups for side-chain protection, offers a mild and efficient route for synthesis.

This application note details a standardized and reproducible protocol for the manual or automated synthesis of this compound using Fmoc-SPPS, followed by purification and analytical characterization.

Materials and Reagents

The successful synthesis of this compound requires high-quality reagents and solvents. All materials should be of peptide synthesis grade.

| Category | Reagent/Material | Specification |

| Resin | Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g substitution |

| Fmoc-Amino Acids | Fmoc-Val-OH | Side-chain unprotected |

| Fmoc-Ala-OH | Side-chain unprotected | |

| Fmoc-Lys(Boc)-OH | Boc-protected side-chain | |

| Fmoc-Ile-OH | Side-chain unprotected | |

| Fmoc-Ser(tBu)-OH | tBu-protected side-chain | |

| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | |

| HOBt (Hydroxybenzotriazole) | ||

| DIPEA (N,N'-Diisopropylethylamine) | ||

| Solvents | DMF (N,N-Dimethylformamide) | Peptide synthesis grade |

| DCM (Dichloromethane) | ACS grade or higher | |

| Piperidine | Reagent grade | |

| Diethyl Ether | Anhydrous, cold (<4°C) | |

| Acetonitrile (ACN) | HPLC grade | |

| Cleavage Reagents | TFA (Trifluoroacetic acid) | Reagent grade, >99% |

| TIS (Triisopropylsilane) | Reagent grade, >98% | |

| Deionized Water | 18 MΩ·cm |

Experimental Protocols

Synthesis Workflow Overview

The overall process for synthesizing this compound follows a logical sequence of steps from resin preparation to final analysis.

Caption: Automated/Manual SPPS workflow for this compound synthesis.

Step 1: Resin Preparation and Swelling

-

Place Rink Amide MBHA resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.

-

Add DMF (10-15 mL per gram of resin) to the vessel.

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF.

Step 2: Iterative Fmoc-SPPS Cycle

This cycle is repeated for each amino acid in the sequence, starting from the C-terminus (Valine) to the N-terminus (Serine). The sequence is assembled as: Val -> Ala -> Val -> Lys -> Ile -> Ser .

a) Fmoc Deprotection:

-

Add 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat with a fresh solution of 20% piperidine in DMF for an additional 10 minutes to ensure complete Fmoc removal.

b) Washing:

-

Thoroughly wash the resin to remove residual piperidine.

-

Perform a sequence of washes: DMF (x3), DCM (x2), DMF (x3). Use a volume sufficient to cover the resin for each wash.

c) Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected peptidyl-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

Optional: Monitor coupling completion with a Kaiser test. If incomplete, repeat the coupling step.

d) Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin with DMF (x3) to remove excess reagents.

The following table summarizes the amino acids required for the synthesis.

| Coupling Cycle | Fmoc-Amino Acid | Side-Chain Protection |

| 1 | Fmoc-Val-OH | None |

| 2 | Fmoc-Ala-OH | None |

| 3 | Fmoc-Val-OH | None |

| 4 | Fmoc-Lys(Boc)-OH | Boc |

| 5 | Fmoc-Ile-OH | None |

| 6 | Fmoc-Ser(tBu)-OH | tBu |

Step 3: Final Deprotection

After the final amino acid (Fmoc-Ser(tBu)-OH) is coupled, perform one last Fmoc deprotection step (Step 3.3a) to expose the N-terminal amine group. Wash the resin thoroughly as described in Step 3.3b and dry the peptidyl-resin under vacuum.

Step 4: Cleavage and Side-Chain Deprotection

The peptide is cleaved from the resin support, and the side-chain protecting groups (Boc on Lys, tBu on Ser) are simultaneously removed using a strong acidic cocktail.

Caption: Cleavage of this compound from the solid support.

Procedure:

-

Prepare the cleavage cocktail fresh: 95% TFA, 2.5% Water, 2.5% TIS. CAUTION: Prepare and use in a well-ventilated fume hood. TFA is highly corrosive.

-

Add the cleavage cocktail to the dried peptidyl-resin (approx. 10 mL per 0.1 mmol of peptide).

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

Step 5: Peptide Precipitation and Isolation

-

Reduce the volume of the combined filtrate by about half using a gentle stream of nitrogen.

-

Add the concentrated peptide solution dropwise into a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL).

-

A white precipitate of the crude peptide should form immediately.

-

Incubate the suspension at -20°C for at least 1 hour to maximize precipitation.

-

Centrifuge the suspension (e.g., 3000 x g for 10 minutes) to pellet the peptide.

-

Decant the ether, wash the pellet twice with cold ether, and dry the crude peptide under vacuum.

Step 6: Purification by RP-HPLC

The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

| Parameter | Condition |

| Column | Preparative C18 column (e.g., 10 µm particle size, 21.2 x 250 mm) |

| Mobile Phase A | 0.1% TFA in Deionized Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |

| Gradient | 5-45% B over 40 minutes (example, may need optimization) |

| Flow Rate | ~15-20 mL/min |

| Detection | UV at 214 nm and 280 nm |

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the solution onto the equilibrated preparative HPLC column.

-

Collect fractions corresponding to the main product peak.

-

Analyze the purity of collected fractions using analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain a white, fluffy powder.

Analysis and Characterization

The identity and purity of the final product must be confirmed.

Analytical RP-HPLC

Purity is assessed using an analytical C18 column with a faster gradient. The final product should exhibit a single major peak.

| Parameter | Condition |

| Column | Analytical C18 column (e.g., 5 µm particle size, 4.6 x 150 mm) |

| Mobile Phase A | 0.1% TFA in Deionized Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |

| Gradient | 5-65% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Expected Purity | >98% |

Mass Spectrometry

The molecular weight of the synthesized peptide is confirmed using mass spectrometry, typically ESI-MS.

| Parameter | Value |

| Chemical Formula | C₂₈H₅₃N₇O₈ |

| Theoretical Monoisotopic Mass | 615.3956 Da |

| Theoretical Average Mass | 615.77 Da |

| Observed Mass [M+H]⁺ | ~616.4 Da |

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound using Fmoc-SPPS. The described methods for synthesis, cleavage, purification, and analysis are standard practices in peptide chemistry and should yield a high-purity final product suitable for research and development in the fields of cosmetics and dermatology. Careful execution of each step is critical for achieving optimal yield and purity.

References

Application Notes and Protocols for the Purification of Hexapeptide-10 Using Reverse-Phase HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexapeptide-10, also known by its trade name Serilesine®, is a synthetic peptide with the amino acid sequence Ser-Ile-Lys-Val-Ala-Val. It is an adhesion sequence of the laminin-α1 chain that plays a crucial role in the integrity of the dermo-epidermal junction (DEJ). By promoting the synthesis of laminin-5 and α6-integrin, this compound enhances cell adhesion and proliferation of both keratinocytes and fibroblasts. This activity strengthens the DEJ, leading to improved skin firmness, elasticity, and a reduction in the appearance of fine lines and wrinkles, making it a valuable active ingredient in anti-aging and skin restructuring cosmetic formulations.

Following solid-phase peptide synthesis (SPPS), the crude this compound product contains the target peptide along with various impurities such as deletion sequences, truncated peptides, and by-products from the synthesis and cleavage process. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides due to its high resolving power and the use of volatile mobile phases that simplify peptide recovery.[1][2] This document provides a detailed protocol for the purification of this compound using RP-HPLC.

Principle of Reverse-Phase HPLC for Peptide Purification

RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is non-polar (hydrophobic), typically composed of silica particles chemically modified with alkyl chains (e.g., C18). The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN).[1]

Peptides are loaded onto the column in a highly aqueous mobile phase, causing them to bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, leading to the elution of peptides in order of increasing hydrophobicity. More hydrophobic peptides have a stronger interaction with the stationary phase and thus require a higher concentration of the organic solvent to elute.[1][3] An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution by masking the ionic interactions between the peptides and the stationary phase.

Experimental Protocols

This section details the methodology for the analytical and preparative purification of this compound.

Materials and Equipment

-

Crude synthetic this compound (lyophilized powder)

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA), HPLC grade

-

High-performance liquid chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector

-

Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)

-

Syringe filters (0.22 µm or 0.45 µm)

-

Lyophilizer (freeze-dryer)

-

Mass spectrometer (for identity confirmation)

Step 1: Analytical RP-HPLC of Crude this compound

Before proceeding to preparative purification, it is essential to analyze the crude peptide to determine the retention time of this compound and to visualize the impurity profile.

Protocol:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

-

Sample Preparation:

-

Dissolve a small amount of crude this compound in Mobile Phase A to a concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: Analytical C18 (4.6 x 150 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 214 nm and 280 nm (peptide bonds absorb around 210-220 nm).

-

Column Temperature: 30-40 °C

-

Injection Volume: 10-20 µL

-

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a suitable starting point.

-

Step 2: Method Optimization for Preparative Purification

Based on the analytical chromatogram, the gradient for preparative purification should be optimized to achieve the best separation between the target peptide and its closest eluting impurities. A shallower gradient around the elution point of this compound will generally improve resolution.

Step 3: Preparative RP-HPLC Purification

Protocol:

-

Sample Preparation:

-

Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of a stronger solvent like dimethyl sulfoxide (DMSO) can be used, followed by dilution with Mobile Phase A. The concentration will depend on the loading capacity of the preparative column.

-

Filter the solution through a 0.45 µm filter.

-

-

Chromatographic Conditions:

-

Column: Preparative C18 (e.g., 21.2 x 250 mm, 10 µm)

-

Flow Rate: Adjust according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

-

Detection: UV at 214 nm and 280 nm.

-

Optimized Gradient: Apply the shallower gradient determined in Step 2. For example, if the peptide eluted at 30% ACN in the analytical run, a gradient of 20-40% ACN over 40 minutes could be effective.

-

-

Fraction Collection:

-

Collect fractions across the peak corresponding to this compound. Collecting smaller, time-based fractions will allow for more precise pooling of pure fractions.

-

Step 4: Purity Analysis of Collected Fractions